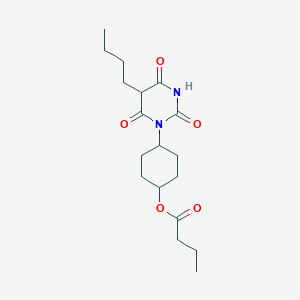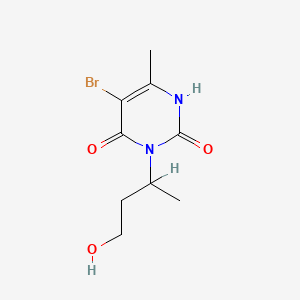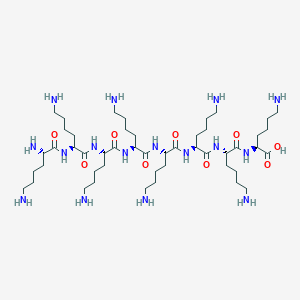
H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH is a peptide composed of eight lysine residues Lysine is an essential amino acid that plays a crucial role in various biological processes, including protein synthesis, enzyme function, and cellular signaling
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial lysine residue is attached to the resin.
Deprotection: The protecting group on the lysine’s amino group is removed.
Coupling: The next lysine residue, protected at its amino group, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide length is achieved.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast, which then produces the peptide in large quantities.
化学反应分析
Types of Reactions
H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH can undergo various chemical reactions, including:
Oxidation: The amino groups of lysine residues can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert disulfide bonds (if present) to thiols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like acyl chlorides or isocyanates.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Thiols (if disulfide bonds are present).
Substitution: Various substituted lysine derivatives.
科学研究应用
H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of biomaterials and nanotechnology applications.
作用机制
The mechanism of action of H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH involves its interaction with various molecular targets and pathways. The peptide’s multiple lysine residues can interact with negatively charged molecules, such as nucleic acids and cell membranes, facilitating cellular uptake and intracellular delivery. Additionally, the peptide may modulate enzyme activity and protein-protein interactions through its amino groups.
相似化合物的比较
Similar Compounds
H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH: A peptide with one fewer lysine residue.
H-Lys-Lys-Lys-Lys-Lys-Lys-OH: A peptide with two fewer lysine residues.
H-Lys-Lys-Lys-Lys-Lys-OH: A peptide with three fewer lysine residues.
Uniqueness
H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH is unique due to its extended lysine chain, which enhances its ability to interact with negatively charged molecules and surfaces. This property makes it particularly useful in applications requiring strong electrostatic interactions, such as gene delivery and biomaterial development.
属性
CAS 编号 |
21743-34-0 |
|---|---|
分子式 |
C48H98N16O9 |
分子量 |
1043.4 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C48H98N16O9/c49-25-9-1-17-33(57)41(65)58-34(18-2-10-26-50)42(66)59-35(19-3-11-27-51)43(67)60-36(20-4-12-28-52)44(68)61-37(21-5-13-29-53)45(69)62-38(22-6-14-30-54)46(70)63-39(23-7-15-31-55)47(71)64-40(48(72)73)24-8-16-32-56/h33-40H,1-32,49-57H2,(H,58,65)(H,59,66)(H,60,67)(H,61,68)(H,62,69)(H,63,70)(H,64,71)(H,72,73)/t33-,34-,35-,36-,37-,38-,39-,40-/m0/s1 |
InChI 键 |
NSUUVIXXNANWDB-TZPCGENMSA-N |
手性 SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N |
规范 SMILES |
C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



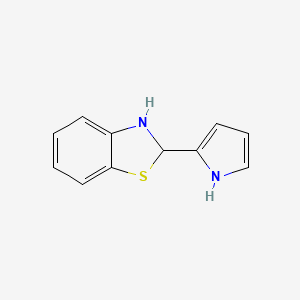
![Methyl 5-chloro-2-[2-(3-nitroanilino)-2-oxoethoxy]benzoate](/img/structure/B14698587.png)
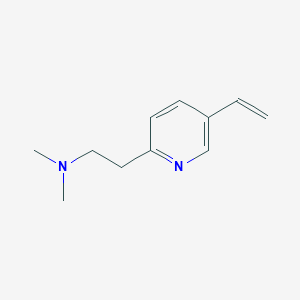
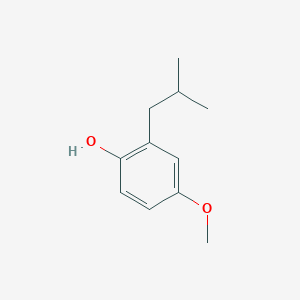
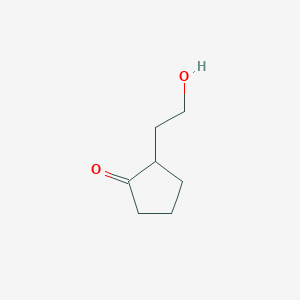
![8,9,10,11-Tetrahydro-7h-benzo[c]carbazole](/img/structure/B14698622.png)
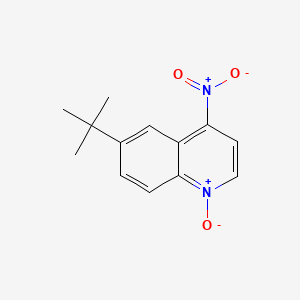
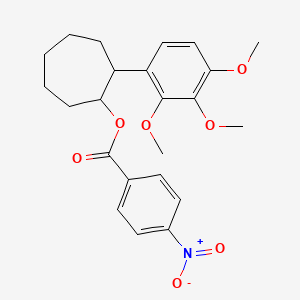
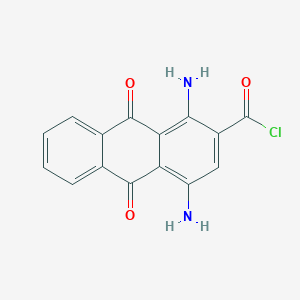
![2,2-Dimethyl-3-(nitromethylidene)bicyclo[2.2.1]heptane](/img/structure/B14698651.png)
![3-Methyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B14698655.png)
